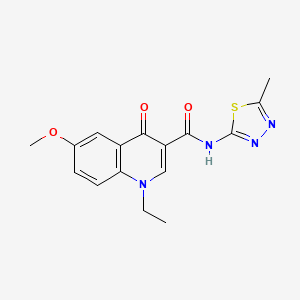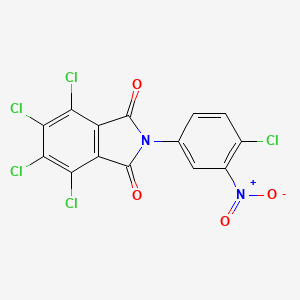![molecular formula C18H12F3NO4S B4948692 2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4948692.png)
2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters play a critical role in regulating the levels of glutamate, the primary excitatory neurotransmitter in the brain. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid is a competitive inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By blocking glutamate transporters, this compound increases the levels of extracellular glutamate, which can lead to overstimulation of the postsynaptic neurons and excitotoxicity. This compound has been shown to be highly selective for glutamate transporters and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role in regulating glutamate levels, this compound has been shown to modulate the activity of ion channels, alter the expression of various genes, and affect the morphology of neurons. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid is its high selectivity for glutamate transporters, which allows researchers to study the specific role of glutamate transporters in various neurological disorders. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and use the compound.
未来方向
There are several future directions for research on 2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid. One area of research is the development of new therapeutic strategies based on the inhibition of glutamate transporters. Another area of research is the investigation of the role of glutamate transporters in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, there is a need for further studies on the safety and efficacy of this compound in animal models and human clinical trials.
合成方法
The synthesis of 2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid involves several steps, including the preparation of the pyrrolidine intermediate, the coupling of the intermediate with the benzoic acid derivative, and the thiolation of the resulting compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid has been widely used in scientific research to investigate the role of glutamate transporters in various neurological disorders. Studies have shown that this compound can effectively block glutamate transporters and increase the levels of extracellular glutamate, leading to excitotoxicity and neuronal damage. This compound has been used to study the mechanisms of epilepsy, stroke, and neurodegenerative diseases, and to develop new therapeutic strategies.
属性
IUPAC Name |
2-[2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4S/c19-18(20,21)11-6-2-3-7-12(11)22-15(23)9-14(16(22)24)27-13-8-4-1-5-10(13)17(25)26/h1-8,14H,9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMMAFSBJHWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4948622.png)

![N-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B4948656.png)

![4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4948667.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4948675.png)
![ethyl 5-(2,5-dimethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4948680.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-4-pentenamide](/img/structure/B4948688.png)
![N-[4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4948696.png)

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)
![5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4948712.png)

![(1S*,5R*)-1,3,3-trimethyl-6-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4948722.png)
